molecular formula C28H42Cl2N4O7S2 B1193982 Trasidrex CAS No. 71265-68-4

Trasidrex

Numéro de catalogue: B1193982
Numéro CAS: 71265-68-4
Poids moléculaire: 681.7 g/mol
Clé InChI: UXUJYXZKQHLICF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trasidrex, also known as this compound, is a useful research compound. Its molecular formula is C28H42Cl2N4O7S2 and its molecular weight is 681.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hypertension Management

Trasidrex is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its effectiveness in controlling blood pressure levels, particularly in patients who may not achieve adequate control with monotherapy or free combinations of antihypertensive agents.

  • Clinical Trials : A multicenter clinical trial involving 62 hypertensive patients showed that transitioning from free combinations of antihypertensive medications to this compound resulted in marginally improved blood pressure control without an increase in adverse effects .
  • Meta-Analysis Insights : A systematic review comparing fixed versus free combinations noted a non-significant reduction in mean systolic blood pressure favoring fixed combinations like this compound, highlighting its potential role in enhancing treatment adherence and simplifying dosing regimens .

Adherence and Compliance

One of the significant advantages of this compound is its potential to improve patient adherence to treatment regimens. Fixed-dose combinations are associated with lower pill burdens, which can lead to better compliance compared to free combinations.

  • Patient Compliance : Studies indicate that patients using fixed combinations such as this compound demonstrate increased adherence rates, which can lead to better long-term outcomes in managing hypertension .

Safety Profile

The safety profile of this compound has been evaluated in various studies. The combination has shown a favorable tolerability profile, with no significant increase in adverse events compared to other treatment regimens.

  • Adverse Effects : In clinical trials, the transition to this compound did not result in any notable increase in side effects, suggesting that it is a safe option for patients .

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients demonstrated that this compound effectively controlled blood pressure while maintaining serum potassium levels within normal ranges after 12 weeks of treatment. This is particularly important as elderly patients often have comorbidities that complicate hypertension management .

Case Study 2: Comparison with Free Combinations

Another case study compared the outcomes of patients on this compound against those on free combinations of antihypertensive medications. The findings suggested that patients on this compound had slightly better control over their blood pressure and reported higher satisfaction levels due to the simplicity of taking a single tablet .

Propriétés

Numéro CAS

71265-68-4

Formule moléculaire

C28H42Cl2N4O7S2

Poids moléculaire

681.7 g/mol

Nom IUPAC

6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO3.C13H18ClN3O4S2.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;6-8,13,16-17H,1-5H2,(H2,15,18,19);1H

Clé InChI

UXUJYXZKQHLICF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl

SMILES canonique

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl.Cl

Synonymes

Trasidrex

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.